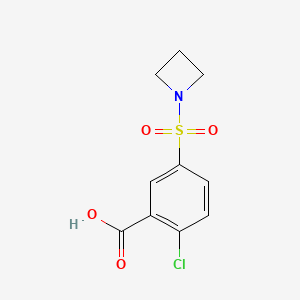

5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Sulfonamide Chemistry

5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid that serves as a foundational scaffold in organic chemistry and drug discovery. drugbank.comnih.gov The presence of a chlorine atom on the benzene (B151609) ring classifies it as a halobenzoic acid. drugbank.com Chlorinated benzoic acids are important intermediates in the synthesis of various pharmaceuticals. nih.govgoogle.com The carboxylic acid group itself is a key functional group that can participate in various interactions, including hydrogen bonding, and is often crucial for the biological activity of a molecule. nih.gov

The sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. wikipedia.orgresearchgate.netwikipedia.org This group consists of a sulfonyl group connected to an amine. wikipedia.org Sulfonamides are known for their chemical stability and their ability to act as hydrogen bond donors and acceptors. researchgate.net Historically, sulfonamides were the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution. wikipedia.orgopenaccesspub.org Beyond their antibacterial properties, sulfonamides are found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgopenaccesspub.org The sulfonamide in this compound links the chlorobenzoic acid moiety to the azetidine (B1206935) ring.

| Functional Group | General Structure | Key Characteristics in Drug Design |

| Benzoic Acid | C₆H₅COOH | Aromatic scaffold, can be substituted to modulate properties. drugbank.comnih.gov |

| Sulfonamide | R-SO₂-NR'R'' | Chemically stable, hydrogen bonding capabilities, present in many drugs. wikipedia.orgresearchgate.netwikipedia.org |

Rationale for Research on Azetidine-Sulfonyl-Chlorobenzoic Acid Scaffolds

The investigation into scaffolds like azetidine-sulfonyl-chlorobenzoic acid is driven by the unique contributions of each of its components to molecular properties relevant to drug discovery.

The azetidine ring , a four-membered saturated nitrogen-containing heterocycle, has gained significant popularity in medicinal chemistry. chemrxiv.orgnih.gov Its inclusion in a molecule can introduce conformational rigidity, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net The strained nature of the four-membered ring also imparts unique reactivity. rsc.orgrsc.org Despite historical challenges in their synthesis, recent advancements have made azetidine-containing building blocks more accessible. nih.govrsc.org The azetidine moiety is found in several approved drugs and numerous clinical candidates, highlighting its value as a scaffold in drug design. chemrxiv.org

The combination of these three components in a single scaffold provides a platform for creating structurally diverse molecules with the potential for a wide range of biological activities. nih.govchemrxiv.orgresearchgate.net Research into such scaffolds aims to explore new chemical space and develop novel therapeutic agents.

| Component | Rationale for Inclusion in Drug Scaffolds |

| Azetidine Ring | Introduces conformational rigidity, provides a vector for substitution, can improve physicochemical properties. chemrxiv.orgnih.govenamine.net |

| Sulfonyl Group (in Sulfonamide) | Provides a stable and rigid linker, influences molecular conformation and polarity. researchgate.netwikipedia.org |

| Chlorine Atom | Modulates lipophilicity, metabolic stability, and binding interactions. nih.gov |

Historical Development and Significance of Analogous Chemical Entities

The historical development of compounds analogous to this compound is rooted in the progression of sulfonamide chemistry. The discovery of the antibacterial activity of prontosil (B91393) in the 1930s, and the subsequent identification of its active metabolite, sulfanilamide, marked a turning point in medicine. openaccesspub.orgbrill.comnih.gov This led to the synthesis and evaluation of thousands of sulfonamide derivatives, resulting in the development of numerous antibacterial drugs. nih.gov

Over time, the utility of the sulfonamide group expanded beyond antibacterials. Researchers discovered that modifications to the sulfonamide structure could lead to compounds with entirely different pharmacological activities. wikipedia.orgajchem-b.com For instance, the development of carbonic anhydrase inhibitors, such as acetazolamide, and diuretics, like hydrochlorothiazide, demonstrated the versatility of the sulfonamide scaffold. wikipedia.org More recently, sulfonamide-containing compounds have been developed as anti-inflammatory agents (e.g., celecoxib) and hypoglycemic agents. openaccesspub.org

The incorporation of diverse heterocyclic rings, including five-membered rings, into sulfonamide structures has been a key strategy in the development of new therapeutic agents, such as carbonic anhydrase inhibitors. mdpi.com The exploration of four-membered rings like azetidine represents a more recent trend, driven by advances in synthetic chemistry and a deeper understanding of the structural benefits they can confer. chemrxiv.orgnih.govmedwinpublishers.com The combination of a sulfonamide with a chlorinated benzoic acid has also been explored in the development of various biologically active molecules. nih.govmdpi.com

The historical trajectory of sulfonamide-based drug discovery showcases a continuous evolution from simple antibacterial agents to a diverse class of drugs with a wide range of therapeutic applications. The design of complex molecules like this compound is a continuation of this legacy, leveraging decades of medicinal chemistry knowledge to create novel chemical entities with tailored properties.

Properties

IUPAC Name |

5-(azetidin-1-ylsulfonyl)-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c11-9-3-2-7(6-8(9)10(13)14)17(15,16)12-4-1-5-12/h2-3,6H,1,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNFRVXFWWBLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid

Retrosynthetic Analysis and Key Precursors for 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic Acid

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to the identification of key precursors. The most straightforward approach involves the disconnection of the sulfonamide bond, which points to 2-chloro-5-chlorosulfonylbenzoic acid and azetidine (B1206935) as the immediate precursors. A further disconnection of the chlorosulfonyl group from the aromatic ring leads back to the readily available starting material, 2-chlorobenzoic acid.

This analysis highlights two critical transformations: the regioselective chlorosulfonylation of 2-chlorobenzoic acid and the subsequent sulfonamide bond formation with azetidine. The successful synthesis hinges on the efficient execution of these two steps.

Key Precursors:

| Compound Name | Structure | Role |

| 2-Chlorobenzoic acid | Starting Material | |

| 2-Chloro-5-chlorosulfonylbenzoic acid | Key Intermediate | |

| Azetidine | Key Reagent |

Optimized Synthetic Routes for the Core this compound Structure

The synthesis of this compound is predominantly achieved through a two-step process starting from 2-chlorobenzoic acid.

The first step involves the chlorosulfonylation of 2-chlorobenzoic acid. A well-established method for this transformation is the reaction of 2-chlorobenzoic acid with an excess of chlorosulfonic acid at elevated temperatures (90°-100° C) for several hours. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group at the position para to the activating carboxylic acid group and meta to the deactivating chloro group, yielding 2-chloro-5-chlorosulfonylbenzoic acid. The product can be isolated by carefully quenching the reaction mixture with ice water, followed by filtration and purification.

The second step is the formation of the sulfonamide bond by reacting 2-chloro-5-chlorosulfonylbenzoic acid with azetidine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Strategies for Sulfonylation and Azetidine Ring Incorporation

For the incorporation of the azetidine ring, the reaction of 2-chloro-5-chlorosulfonylbenzoic acid with azetidine is generally performed in a suitable solvent, such as dichloromethane (B109758) or water, in the presence of a base like sodium carbonate. The reaction proceeds at room temperature, and the desired product can be isolated by acidification and filtration. sci-hub.se

Optimized Reaction Conditions for Sulfonamide Formation:

| Parameter | Condition |

| Solvent | Water, Dichloromethane |

| Base | Sodium Carbonate |

| Temperature | Room Temperature |

| Reactant Ratio | Equimolar amounts of sulfonyl chloride and amine |

Regioselective Functionalization of the Chlorobenzoic Acid Moiety

The regioselectivity of the chlorosulfonylation of 2-chlorobenzoic acid is governed by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. Due to steric hindrance at the ortho positions, the incoming chlorosulfonyl group is predominantly directed to the position para to the carboxylic acid group, resulting in the formation of 2-chloro-5-chlorosulfonylbenzoic acid with high regioselectivity.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of sulfonamides, several green chemistry approaches have been explored. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

One sustainable approach involves conducting the sulfonylation reaction in water. The reaction of sulfonyl chlorides with amines in an aqueous medium, often with a base like sodium carbonate, can provide the desired sulfonamides in good yields. sci-hub.se The product often precipitates from the reaction mixture and can be easily isolated by filtration, reducing the need for organic solvents for extraction and purification.

Another green strategy focuses on the in-situ generation of sulfonyl chlorides from thiols, followed by reaction with amines. This avoids the handling of potentially hazardous sulfonyl chlorides. researchgate.net Furthermore, solvent-free reaction conditions have also been investigated for sulfonamide synthesis, offering a significant reduction in solvent waste. sci-hub.se

Principles of Green Chemistry Applied to the Synthesis:

| Principle | Application |

| Use of Safer Solvents | Utilizing water as a reaction medium. sci-hub.se |

| Atom Economy | One-pot synthesis to minimize intermediate isolation steps. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where applicable. |

| Design for Energy Efficiency | Conducting reactions at room temperature to reduce energy consumption. |

Scale-Up Considerations for Laboratory to Research Production

Scaling up the synthesis of this compound from the laboratory to research production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

The chlorosulfonylation step, involving the highly reactive and corrosive chlorosulfonic acid, poses significant safety challenges on a larger scale. Proper handling procedures, specialized equipment, and efficient heat management are crucial to control the exothermic reaction.

The work-up procedure, which involves quenching the reaction with a large volume of ice water, needs to be carefully designed to manage the heat generated and ensure safe handling of the acidic solution.

For the sulfonamide formation step, ensuring efficient mixing of the reactants and maintaining the optimal reaction temperature are important for achieving consistent yields and purity. The choice of base and solvent may also need to be re-evaluated for large-scale production based on cost, safety, and environmental impact.

Purification of the final product on a larger scale may require the development of robust crystallization or alternative purification methods to achieve the desired purity standards. google.com

Advanced Structural Characterization and Conformational Analysis of 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid

X-ray Crystallography and Solid-State Structural Elucidation

While a specific crystal structure for 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid is not publicly documented, its solid-state architecture can be predicted based on the known behavior of its core components. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and this is the expected primary supramolecular interaction for this compound. mdpi.com

Table 1: Predicted Crystallographic and Bond Parameters for this compound

| Parameter | Predicted Value/Feature | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Expected for achiral molecules forming hydrogen-bonded dimers. mdpi.com |

| Key Interaction | Carboxylic acid hydrogen-bonded dimer | Characteristic feature of carboxylic acids in the solid state. mdpi.com |

| C=O Bond Length | ~1.25 Å | Typical for a carboxylic acid involved in hydrogen bonding. |

| C-O Bond Length | ~1.29 Å | Typical for a carboxylic acid involved in hydrogen bonding. |

| S=O Bond Length | ~1.43 Å | Standard for sulfonamides. |

| S-N Bond Length | ~1.63 Å | Standard for sulfonamides. |

| Azetidine (B1206935) Ring | Puckered conformation | Minimizes steric and torsional strain. nih.gov |

Solution-State Conformation and Dynamic NMR Spectroscopy

In solution, the conformation of this compound would be influenced by solvent interactions and the potential for intramolecular hydrogen bonding. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating these properties.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the electron-withdrawing effects of the chloro and sulfonyl groups. The protons of the azetidine ring would likely appear as two multiplets: one for the two protons adjacent to the nitrogen atom (α-protons) and another for the proton on the carbon in between (β-proton). The carboxylic acid proton would be observed as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

Dynamic processes, such as restricted rotation around the Ar-S and S-N bonds, could lead to broadening of NMR signals at room temperature. Variable-temperature NMR experiments could be employed to study these dynamic equilibria and determine the energy barriers to rotation. Such rotational barriers are a known feature of sterically hindered sulfonamides.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Carboxylic Acid (COOH) | 10 - 13 | broad singlet |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | doublet, doublet of doublets |

| ¹H | Azetidine (α-CH₂) | ~3.8 - 4.2 | triplet |

| ¹H | Azetidine (β-CH₂) | ~2.2 - 2.6 | quintet |

| ¹³C | Carboxylic Acid (C=O) | 165 - 170 | singlet |

| ¹³C | Aromatic (C-Cl) | 132 - 135 | singlet |

| ¹³C | Aromatic (C-S) | 138 - 142 | singlet |

| ¹³C | Aromatic (other Ar-C) | 127 - 135 | singlet |

| ¹³C | Azetidine (α-C) | ~50 - 55 | singlet |

| ¹³C | Azetidine (β-C) | ~15 - 20 | singlet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides confirmation of the functional groups present in the molecule. The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound would be dominated by characteristic vibrations of the carboxylic acid, sulfonyl, and substituted aromatic moieties.

The most prominent band in the FT-IR spectrum would be the C=O stretch of the carboxylic acid group. The O-H stretch of the carboxylic acid would appear as a very broad band, often spanning from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. researchgate.net The sulfonyl group would give rise to two strong, distinct stretching bands. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretch is expected at a lower frequency.

Table 3: Predicted Principal Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500-3300 | Carboxylic Acid | O-H stretch (H-bonded) | Broad, Strong |

| ~3100 | Aromatic | C-H stretch | Medium |

| ~1700 | Carboxylic Acid | C=O stretch | Strong |

| 1400-1600 | Aromatic | C=C stretch | Medium to Strong |

| ~1350 | Sulfonyl | Asymmetric SO₂ stretch | Strong |

| ~1160 | Sulfonyl | Symmetric SO₂ stretch | Strong |

| 700-800 | Aromatic | C-Cl stretch | Medium |

Chiroptical Properties and Stereochemical Determination (If Applicable)

The molecule this compound is achiral. It possesses a plane of symmetry that bisects the azetidine ring and passes through the sulfur, C5, and C2 atoms of the benzene (B151609) ring. As a result, it cannot be resolved into enantiomers and will not exhibit optical activity. Therefore, chiroptical techniques such as circular dichroism and optical rotatory dispersion are not applicable for the stereochemical determination of this compound.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the structure through analysis of fragmentation patterns. The calculated monoisotopic mass of this compound (C₁₀H₁₀ClNO₄S) is 275.0046 Da.

Under electrospray ionization in negative mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 274 would be the parent ion. A primary and highly characteristic fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) to yield an ion at m/z 230. massbank.eu Further fragmentation could involve cleavage of the S-N bond or loss of the entire azetidine-1-sulfonyl side chain.

In positive mode ESI (+), the protonated molecule [M+H]⁺ at m/z 276 would be observed. Fragmentation pathways could be initiated by the loss of water (H₂O, 18 Da) or the loss of the azetidine moiety (C₃H₆N, 56 Da). The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident for all chlorine-containing fragments, aiding in their identification. chemicalbook.com

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| Ionization Mode | Predicted m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| ESI (-) | 274 | - | [M-H]⁻ |

| ESI (-) | 230 | CO₂ | [M-H-CO₂]⁻ |

| ESI (-) | 199 | SO₂ + C₃H₅ | [M-H-SO₂-C₃H₅]⁻ |

| ESI (+) | 276 | - | [M+H]⁺ |

| ESI (+) | 199 | C₃H₆N + OH | [M+H-C₃H₆N-OH]⁺ |

| ESI (+) | 139 | C₃H₇NSO₂ | [M+H - C₃H₇NSO₂]⁺ (Chlorobenzoyl cation) |

Computational Chemistry and Cheminformatics Studies on 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid, DFT calculations could provide valuable insights into its reactivity and stability. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability.

Furthermore, DFT can be employed to compute various reactivity descriptors. These descriptors help in understanding the molecule's chemical behavior. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions prone to electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations can be utilized to explore the conformational landscape of this compound in a simulated biological environment, such as in aqueous solution. nih.govnih.govnih.govnih.gov These simulations track the atomic movements over time, providing a dynamic picture of the molecule's behavior. The azetidine (B1206935) ring, being a strained four-membered ring, can adopt different puckered conformations which can be studied using MD. nih.gov

MD simulations would also shed light on the interactions between the compound and solvent molecules. By analyzing the radial distribution functions of water molecules around different functional groups of the compound, it is possible to understand its hydration shell and solubility characteristics. Such studies are crucial for predicting how the molecule might behave in a biological system.

Molecular Docking and Protein-Ligand Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. rjptonline.orgvistas.ac.inrjptonline.orgresearchgate.net This method is instrumental in identifying potential biological targets for a compound. For this compound, docking studies could be performed against a panel of relevant protein targets to predict its binding affinity and mode of interaction. rsc.orgnih.govnih.govnih.gov

The results of docking simulations can reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the complex. nih.gov This information is vital for understanding the potential mechanism of action of the compound at a molecular level.

Table 2: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS745, MET793, ASP855 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.govnih.govijrar.orgnih.govnih.gov If a series of analogs of this compound with known biological activities were available, a QSAR model could be developed.

This model would help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for the observed activity. A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

In Silico ADMET Prediction and Druglikeness Assessment (Computational Filters Only)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govmdpi.comasianpubs.orgfrontiersin.org Various computational models and filters are available to predict these properties in silico. researchgate.net For this compound, these tools could be used to estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential toxicity risks.

Druglikeness is another important concept that is often assessed using computational filters like Lipinski's rule of five. These filters evaluate whether a compound has physicochemical properties that are typical of orally active drugs.

Table 3: Hypothetical In Silico ADMET and Druglikeness Prediction for this compound

| Property | Predicted Value | Assessment |

| Molecular Weight | 275.7 g/mol | Favorable |

| LogP | 2.8 | Favorable |

| Hydrogen Bond Donors | 1 | Favorable |

| Hydrogen Bond Acceptors | 5 | Favorable |

| Lipinski's Rule of Five | 0 violations | Druglike |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeation | Low | Favorable for peripherally acting drug |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low toxicity risk |

Biological Evaluation and Mechanistic Investigations of 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid in Vitro/in Silico Focus

Target Identification and Validation through Biochemical Assays (In Vitro)

There is no publicly available information identifying the specific biological targets of 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid. Target identification would typically involve screening the compound against a panel of known enzymes, receptors, and other proteins to identify any interactions. Subsequent biochemical assays would then be used to validate these initial findings. Without such studies, any discussion of its molecular targets would be entirely conjectural.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (In Vitro)

No data from enzyme inhibition kinetic studies for this compound are available in the scientific literature. To characterize its mechanism of action, researchers would need to perform kinetic assays to determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound interacts with its enzymatic target.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Information regarding the receptor binding affinity and selectivity of this compound is not present in the public domain. Such studies would involve radioligand binding assays or other biophysical techniques to measure the dissociation constant (Kd) of the compound for various receptors. A selectivity profile would compare its affinity for a primary target against a panel of other related and unrelated receptors to assess its specificity.

Cell-Free System Assays for Molecular Pathway Modulation

There are no published studies using cell-free systems to investigate the effects of this compound on molecular pathways. These assays, which utilize purified cellular components, are essential for determining the direct impact of a compound on specific signaling cascades or metabolic pathways without the complexity of a cellular environment.

Proteomic and Metabolomic Approaches for Pathway Elucidation (In Vitro/In Silico)

No proteomic or metabolomic studies have been published on this compound. Proteomic analyses could identify changes in protein expression or post-translational modifications in response to the compound, offering clues about its mechanism of action. Similarly, metabolomic studies would reveal alterations in cellular metabolite levels, providing insights into the metabolic pathways affected by the compound. In silico predictions for these effects are not available.

Structure Activity Relationship Sar Studies of 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid Analogues

Design and Synthesis of Derivatives with Modulated Functional Groups

The design and synthesis of derivatives of 5-(azetidine-1-sulfonyl)-2-chlorobenzoic acid involve strategic modifications to its core components to probe and optimize biological interactions. The azetidine (B1206935) ring, a strained four-membered heterocycle, offers a rigid scaffold that can be functionalized to explore chemical space. enamine.netresearchgate.netresearchgate.net Synthetic strategies often focus on creating libraries of compounds with diverse substituents on both the azetidine and the benzoic acid rings.

Common synthetic routes for azetidine derivatives include intramolecular cyclization of suitable acyclic precursors, such as 3-halopropylamines or 3-amino-1-propanol, and the reduction of β-lactams (azetidin-2-ones). wikipedia.orgadelaide.edu.au For creating analogues of the target compound, a key reaction is the coupling of a substituted 2-chlorobenzoyl chloride with a functionalized azetidine. Another approach involves the reaction of a Schiff base with chloroacetyl chloride to form the azetidin-2-one ring, which can then be further modified. researchgate.netmdpi.com

Modifications can include:

Substitution on the Azetidine Ring: Introducing alkyl or aryl groups at the 2- or 3-positions of the azetidine ring to probe steric and hydrophobic interactions.

Substitution on the Benzoic Acid Ring: Altering the electronic properties of the ring by adding electron-donating or electron-withdrawing groups. For instance, replacing the chloro group or adding substituents at other positions. nih.gov

Modification of the Sulfonyl Linker: While less common, altering the sulfonamide linker could impact the molecule's geometry and binding capabilities.

These synthetic efforts are often guided by computational modeling to predict which modifications are most likely to yield compounds with improved activity. nih.govnih.govrsc.org

Impact of Substituent Effects on In Vitro Biological Activities

The biological activity of this compound analogues is highly dependent on the nature and position of various substituents. Systematic modifications allow researchers to build a comprehensive SAR profile. For example, in related sulfamoyl benzamidothiazole structures, modifications at different sites (termed A-F) on the scaffold led to significant variations in potency for prolonging NF-κB activation. nih.gov

Studies on similar sulfamoyl benzoic acid derivatives have shown that lipophilicity and the specific nature of substituents on the sulfonamide nitrogen play a crucial role in inhibitory potency against enzymes like cytosolic phospholipase A2α. researchgate.net For instance, replacing substituents on the sulfonamide with naphthyl or indolylalkyl moieties can dramatically alter activity. researchgate.net Similarly, for azetidine-containing dipeptide inhibitors of Human Cytomegalovirus (HCMV), SAR studies revealed that having a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were critical for antiviral activity. nih.gov

The following table illustrates hypothetical SAR data for analogues, demonstrating how different substituents might influence inhibitory activity, represented by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

| Compound ID | R1 (on Benzoic Acid) | R2 (on Azetidine) | In Vitro Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| Parent | 2-Cl | H | 10.5 | nih.gov |

| Analogue 1 | 2-F | H | 8.2 | nih.gov |

| Analogue 2 | 2-Br | H | 15.1 | nih.gov |

| Analogue 3 | 2-Cl, 4-F | H | 5.3 | nih.gov |

| Analogue 4 | 2-Cl | 3-CH3 | 12.8 | nih.gov |

| Analogue 5 | 2-Cl | 3-Phenyl | 25.6 | nih.gov |

| Analogue 6 | H | H | >50 (Inactive) | nih.gov |

This table is illustrative and based on general SAR principles observed in related compound series.

From this data, one could infer that a chloro or fluoro group at the 2-position of the benzoic acid is beneficial for activity, while a bulkier bromo group is detrimental. The absence of a halogen (Analogue 6) leads to a loss of activity, highlighting its importance. Furthermore, small, non-polar substituents on the azetidine ring are tolerated, but larger groups like phenyl may cause steric hindrance, reducing potency. nih.gov

Stereochemical Effects on Molecular Interactions

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on biological activity. The azetidine ring in the core structure can possess chiral centers, leading to different stereoisomers (enantiomers or diastereomers). These isomers can exhibit significantly different potencies and even different types of pharmacological activity because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. nih.gov

For example, studies on azetidine-containing dipeptides have shown that the conformational restriction imposed by the azetidine ring forces the molecule into a specific γ-turn-like conformation. This defined 3D shape is believed to be crucial for its antiviral activity, as more flexible, non-azetidine analogues were found to be inactive. nih.gov

In another example involving azetidine-2,3-dicarboxylic acids, the four possible stereoisomers were tested against NMDA receptor subtypes. Only one isomer, L-trans-ADC, showed significant agonist activity, and it displayed a clear preference for the NR1/NR2D subtype. nih.gov This demonstrates that the precise spatial orientation of the functional groups (the two carboxylic acids) is critical for molecular recognition and activation of the receptor. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound analogues are essential for a complete understanding of their SAR and for identifying the most potent and selective isomer. adelaide.edu.aunih.gov

Analytical Method Development for 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid in Research Settings

Chromatographic Techniques (HPLC, GC, SFC) for Purity and Quantification

Chromatography is the cornerstone for assessing the purity and quantifying 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, polar compound.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is the primary choice for analyzing this compound, offering excellent resolution and sensitivity. The method separates the target analyte from process-related impurities and potential degradants. Development would focus on optimizing the column chemistry, mobile phase composition, and detector wavelength. Based on methods developed for structurally similar benzoic acid derivatives, a typical starting point would involve a C18 column with a gradient elution. ekb.eg

A novel gradient RP-HPLC method can be developed and validated for determining the purity of benzoic acid derivatives in the presence of their related impurities. ekb.eg For instance, methods for 2,4,6-Trifluorobenzoic acid have been successfully established using a Zorbax SB-Aq column with a mobile phase consisting of a gradient mixture of an aqueous buffer and an organic solvent mixture (acetonitrile, methanol, water). ekb.eg For 2-Chlorobenzoic acid, a simple isocratic method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been shown to be effective. sielc.com

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for a wide range of organic molecules. ekb.egsemanticscholar.org |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidified mobile phase to ensure the carboxylic acid group remains protonated for better peak shape. sielc.comsemanticscholar.org |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in reverse-phase chromatography. nih.gov |

| Elution Mode | Gradient | To ensure separation of the main compound from potential impurities with different polarities. ekb.eg |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. semanticscholar.orgnih.gov |

| Detection | UV at ~210-280 nm | The aromatic ring and carbonyl group are expected to have strong UV absorbance in this range. ekb.eg |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. semanticscholar.org |

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. The carboxylic acid and sulfonyl functional groups can lead to poor peak shape and degradation in the hot injector and column. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. A common approach for chlorobenzoic acids is methylation, for example, using diazomethane, to convert the carboxylic acid to a methyl ester. researchgate.net The resulting derivative can then be analyzed by GC-Mass Spectrometry (GC-MS) for both quantification and structural confirmation of impurities. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC presents a potential alternative for purification and analysis, particularly for chiral separations if applicable. It uses supercritical CO₂ as the main mobile phase, which can offer faster separations and reduced solvent consumption compared to HPLC. While specific SFC methods for this compound are not documented, its utility for separating complex mixtures of small molecules makes it a viable area for future method development.

Spectroscopic Methods for Detection and Assay Development

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. For a structurally related compound, 2-(Azetidin-1-yl)-5-chlorobenzoic acid, the azetidine (B1206935) ring protons are observed around δ 3.5–4.0 ppm, while the aromatic protons show splitting patterns characteristic of their substitution. The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift (δ ~12-13 ppm). chemicalbook.com ¹³C NMR would confirm the presence of all carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and those of the azetidine ring. rsc.org

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~13.0 (broad s) | ~165-170 |

| Aromatic Protons (Ar-H) | 7.5 - 8.2 (m) | 125 - 140 |

| Azetidine Protons (-CH₂-N-SO₂-) | ~4.0 (t) | ~50-60 |

| Azetidine Proton (-CH₂-CH₂-N-) | ~2.3 (quintet) | ~15-25 |

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying impurities and degradants. Using electrospray ionization (ESI) in negative ion mode, the molecular ion would be observed as the [M-H]⁻ peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. eurjchem.com The fragmentation pattern would likely involve the loss of SO₂, the azetidine ring, and the carboxyl group. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of these groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500–3300 (broad) | nih.gov |

| Carboxylic Acid (C=O) | Stretching | 1680–1710 | nih.gov |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1300–1350 and 1140–1160 | - |

| Aromatic Ring (C=C) | Stretching | 1450–1600 | asianjournalofphysics.com |

| Azetidine (C-N) | Stretching | ~1200 |

Electrophoretic Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. For this compound, its acidic nature makes it an excellent candidate for CE analysis. The carboxylic acid group will be deprotonated at neutral and basic pH, giving the molecule a negative charge.

The electrophoretic mobility of the compound is a function of its charge-to-mass ratio. nih.gov By varying the pH of the background electrolyte, the degree of ionization can be controlled, thus influencing migration time and enabling separation from neutral or basic impurities. nih.gov CE can provide high separation efficiency and requires minimal sample and reagent volumes. Developing a CE method would involve optimizing the buffer pH, concentration, applied voltage, and capillary temperature to achieve the desired separation from any potential impurities.

Stability Studies under Controlled Laboratory Conditions

Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net A stability-indicating analytical method (SIM) is one that can accurately quantify the decrease in the amount of the active substance due to degradation. The HPLC method developed in section 7.1 would be validated for its stability-indicating properties.

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical method. semanticscholar.org This involves subjecting the compound to conditions more severe than accelerated stability testing.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Potential hydrolysis of the sulfonamide bond. semanticscholar.orgnih.gov |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential hydrolysis of the sulfonamide bond. semanticscholar.orgnih.gov |

| Oxidation | 3% H₂O₂, Room Temperature, 24h | Oxidation of the sulfur atom or other susceptible parts of the molecule. nih.gov |

| Thermal Degradation | Solid state, 80 °C, 48h | Assesses thermal lability of the compound. semanticscholar.org |

| Photolytic Degradation | Solid state or in solution, exposed to UV/Vis light (ICH Q1B) | Assesses light sensitivity. |

Following exposure to these stress conditions, the samples are analyzed by the developed HPLC-UV/MS method. The goal is to achieve adequate separation between the intact parent compound and all major degradation products, demonstrating the method's specificity and stability-indicating nature. nih.gov

Intellectual Property Landscape and Patent Analysis Pertaining to 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid

Review of Relevant Patent Filings and Claims for Sulfonyl Azetidine (B1206935) Derivatives

While a patent specifically claiming the individual compound 5-(azetidine-1-sulfonyl)-2-chlorobenzoic acid is not prominently disclosed in public databases, the broader class of sulfonyl azetidine derivatives is a subject of interest in medicinal chemistry and drug discovery. The patent landscape for these derivatives reveals a focus on their potential therapeutic applications and novel synthetic methodologies.

Azetidine derivatives, in general, are recognized as valuable building blocks in the creation of structurally diverse compound libraries for drug discovery. google.com Patents in this area often claim novel processes for preparing 3-amino-azetidine derivatives, which serve as key intermediates for biologically active compounds. google.com The improved synthesis of these precursors is highlighted as a significant advancement, as it enhances the yield and scope of azetidine preparation, thereby facilitating drug optimization and development. google.com

Recent research has also explored the use of azetidine sulfonyl fluorides (ASFs) as versatile reagents. acs.orgnih.govnih.gov These compounds can act as precursors to carbocations, enabling the synthesis of a diverse array of novel pharmacophore motifs. acs.orgnih.govnih.gov The development of such synthetic strategies is crucial as it opens up new chemical and intellectual property space. acs.orgnih.gov Patents related to these methodologies would likely claim the novel ASF reagents themselves, the synthetic methods employing them, and the resulting novel azetidine derivatives. acs.orgnih.govnih.gov

The patent filings for azetidine derivatives often encompass broad Markush structures, which describe a class of related compounds. This approach allows for a wider scope of protection, covering numerous potential variations of a core chemical scaffold. For instance, patents may claim azetidine derivatives with various substituents at different positions of the azetidine ring and the associated aryl group.

A review of patent databases indicates that azetidine derivatives have been investigated for a range of therapeutic uses, including but not limited to treatments for memory and learning disorders, and as inhibitors of various enzymes. google.com For example, some patents describe 2,4-disubstituted azetidine derivatives and their use in modulating the NMDA receptor. google.com Other patents focus on 2-oxo-1-azetidine sulfonic acid derivatives as β-lactamase inhibitors. google.com

The following table provides a conceptual overview of the types of claims that would be relevant to patent filings for sulfonyl azetidine derivatives, based on the broader patent landscape for azetidines.

| Claim Type | General Description of Claimed Subject Matter | Potential Relevance to this compound |

| Composition of Matter | A specific chemical compound or a class of related compounds defined by a general formula. | A claim could specifically cover this compound or a genus of compounds that includes it. |

| Process/Method of Synthesis | A novel and non-obvious method for preparing a compound or a class of compounds. | A new synthetic route to produce sulfonyl azetidine derivatives, potentially offering advantages over existing methods. |

| Method of Use | The application of a compound or a class of compounds for a specific therapeutic purpose. | The use of this compound or related compounds for treating a particular disease or condition. |

| Pharmaceutical Composition | A formulation containing the active pharmaceutical ingredient (the compound) and one or more pharmaceutically acceptable carriers. | A pharmaceutical formulation comprising this compound. |

Analysis of Novelty and Inventive Step within Patent Literature

For a patent to be granted, the invention must be novel and involve an inventive step. pure-ideas.co.ukdexpatent.com Novelty requires that the invention has not been previously disclosed to the public in any form. pure-ideas.co.ukdexpatent.com The inventive step, often referred to as non-obviousness, means that the invention would not have been obvious to a person skilled in the relevant technical field based on the existing state of the art. pure-ideas.co.ukdexpatent.comacademypublishing.org.sg

In the context of chemical compounds like this compound, novelty would be established if the compound itself has never been synthesized or described before. Even if the general class of sulfonyl azetidine derivatives is known, a specific, previously undisclosed member of that class can be considered novel.

The inventive step for a new chemical entity is often more complex to establish. It may be demonstrated by showing that the compound possesses unexpected and advantageous properties compared to structurally similar compounds in the prior art. These properties could include, for example, significantly improved biological activity, a better safety profile, or more favorable pharmacokinetic properties.

For sulfonyl azetidine derivatives, the inventive step could be argued based on several factors:

Unexpected Biological Activity: Discovery of a new therapeutic use for a known class of compounds can be considered inventive.

Improved Potency or Selectivity: A new derivative that is significantly more potent or selective for its biological target than existing compounds would likely be considered non-obvious.

Novel Synthetic Route: A new and non-obvious method of synthesis that is more efficient, safer, or allows for the creation of previously inaccessible derivatives can be a strong basis for an inventive step. google.com The development of novel intermediates in such a process can also be patented. google.com

The following table outlines key considerations for assessing the novelty and inventive step of a compound like this compound.

| Patentability Criterion | Key Considerations |

| Novelty | - Has the exact chemical structure of this compound been previously disclosed in any patent, scientific publication, or other public forum? - Is the compound encompassed by a prior generic disclosure of a class of compounds? |

| Inventive Step (Non-Obviousness) | - Does the compound exhibit unexpected or surprising properties compared to structurally similar compounds? - Does the synthesis of the compound involve non-obvious modifications to known synthetic methods? - Does the compound solve a technical problem that was not addressed by the prior art? |

Strategic Positioning of Chemical Entities in Research and Development

The strategic positioning of a chemical entity like this compound within a research and development (R&D) program is heavily influenced by the intellectual property landscape. A strong patent position is essential to justify the substantial investment required for drug development.

The inclusion of four-membered heterocycles like azetidines is an emerging design strategy in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug molecules. nih.gov The development of novel azetidine derivatives and the synthetic methods to access them are therefore of significant strategic importance. acs.orgnih.govnih.gov

Companies may strategically file patents on:

A core scaffold and its derivatives: This creates a proprietary chemical space around a promising lead compound.

Novel intermediates and synthetic methods: This can block competitors from using more efficient routes to synthesize similar compounds.

New therapeutic indications: Discovering a new use for an existing class of compounds can extend their patent life and commercial value.

The strategic development of this compound would likely involve a thorough evaluation of the existing patent landscape to ensure freedom to operate and to identify opportunities for new patent filings. The synthesis of analogs and derivatives would be a key part of this strategy, aiming to identify compounds with improved properties and to broaden the scope of patent protection.

The increasing investment in R&D and the growing demand for innovative pharmaceuticals are driving the exploration of new chemical entities. lucintel.com Compounds like this compound, which are derivatives of known pharmacologically relevant scaffolds, represent a fertile ground for such exploration.

Future Research Directions and Unexplored Avenues for 5 Azetidine 1 Sulfonyl 2 Chlorobenzoic Acid

Emerging Synthetic Methodologies and Chemical Transformations

The synthesis of 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid and its analogs is an area ripe for exploration with modern synthetic techniques. While traditional methods involving the reaction of a sulfonyl chloride with an amine are effective, future research could focus on more advanced and efficient strategies. researchgate.netresearchgate.net

Emerging Synthetic Strategies:

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry : The use of azetidine (B1206935) sulfonyl fluorides offers a promising alternative to sulfonyl chlorides. nih.gov Sulfonyl fluorides are more stable and can undergo "click" reactions with a wide range of nucleophiles under mild conditions, allowing for the rapid generation of a diverse library of derivatives. nih.gov

Photochemical Reactions : Light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a powerful tool for constructing azetidine rings through [2+2] photocycloaddition. rsc.org This could be employed to synthesize novel precursors to the target molecule with varied substitution patterns. rsc.org

Strain-Release Homologation : The inherent ring strain of azetidines can be harnessed for further chemical transformations. researchgate.netrsc.org Methodologies using precursors like azabicyclo[1.1.0]butanes could be adapted to create functionalized azetidine scaffolds for subsequent sulfonylation. rsc.org

C-H Activation : Direct functionalization of the azetidine ring or the benzoic acid core through C-H activation could provide more atom-economical pathways to complex derivatives, avoiding the need for pre-functionalized starting materials. rsc.org

Potential Chemical Transformations: Future work could also explore the reactivity of the core scaffold. The carboxylic acid group is a versatile handle for transformations into esters, amides, or other functional groups. The chloro-substituent on the benzene (B151609) ring could be a site for cross-coupling reactions to introduce further molecular complexity. Due to their inherent strain, azetidine rings can be challenging to prepare, but this strain also makes them valuable as synthetic building blocks. researchgate.netmedwinpublishers.com

Advanced Spectroscopic and Imaging Techniques for Molecular-Level Understanding

A comprehensive understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its behavior. While standard techniques like NMR, FT-IR, and mass spectrometry are foundational for characterization, advanced methods can provide deeper insights. asianpubs.orgjmchemsci.comnih.gov

Rotational Spectroscopy : This high-resolution technique is exceptionally accurate for determining the conformational preferences of molecules in the gas phase. nih.gov For a flexible molecule containing a sulfonamide group, rotational spectroscopy could unambiguously identify the dominant conformers and the subtle intramolecular interactions that stabilize them. nih.gov

Advanced NMR Techniques : Multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for confirming the connectivity of the molecule. For more detailed structural analysis, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions and preferred conformations in solution.

X-Ray Crystallography : Obtaining a single crystal structure would provide definitive information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties. nih.gov

The table below summarizes key spectroscopic techniques and their potential applications for studying this molecule.

| Technique | Information Gained | Potential Application for this compound |

| Rotational Spectroscopy | Precise rotational constants, molecular geometry, conformational analysis. nih.gov | Determining the preferred orientation of the azetidine and benzoic acid groups relative to the sulfonyl linker. |

| 2D NMR Spectroscopy | Through-bond and through-space correlations between nuclei. | Unambiguous assignment of all proton and carbon signals and elucidation of the molecule's 3D structure in solution. |

| X-Ray Crystallography | Solid-state structure, bond lengths, bond angles, packing interactions. nih.gov | Definitive confirmation of molecular structure and analysis of intermolecular hydrogen bonding networks. |

| FT-IR & Raman Spectroscopy | Vibrational modes of functional groups. nih.gov | Confirming the presence of key functional groups (sulfonamide, carboxylic acid, azetidine) and studying hydrogen bonding. |

| UV-Vis Spectroscopy | Electronic transitions (n-π* and π-π*). nih.gov | Characterizing the electronic properties of the aromatic system and the influence of the substituents. |

| Mass Spectrometry (ESI-MS) | Molecular weight and fragmentation patterns. asianpubs.org | Confirming the molecular formula and aiding in structural elucidation through fragmentation analysis. |

Development of Novel In Vitro Models for Mechanistic Studies

To investigate the biological or biochemical activity of this compound, research must move beyond traditional two-dimensional cell cultures. The development of more physiologically relevant in vitro models is critical for obtaining predictive data on the compound's mechanism of action. technologynetworks.com

Future research could utilize the following advanced models:

3D Organoids and Spheroids : These three-dimensional cell culture systems better mimic the complex cell-cell and cell-matrix interactions of native tissues. mdpi.com Using organoids derived from human induced pluripotent stem cells (iPSCs) could provide patient-specific platforms to test the compound's effects. technologynetworks.comtandfonline.com

Microphysiological Systems (Organs-on-a-Chip) : These microfluidic devices allow for the culture of human cells in a dynamic environment that recapitulates tissue and organ-level functions. mdpi.comcriver.com A "liver-on-a-chip" model, for example, could be used to study the metabolism of the compound and assess potential hepatotoxicity with greater accuracy than animal models. criver.com

High-Throughput Screening Platforms : Advanced in vitro cellular models are increasingly being used for high-throughput screening to assess both efficacy and safety. mdpi.com These platforms can rapidly test a library of derivatives to identify structure-activity relationships.

The adoption of these models can accelerate clinical translation and improve the success rate of drug discovery programs by providing more accurate predictions of in vivo human responses. technologynetworks.comukri.org

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Potential applications of AI/ML include:

Property Prediction : ML models can be trained on large chemical datasets to predict various properties of the molecule, including physicochemical characteristics (e.g., solubility, pKa), ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and potential biological activities. elsevier.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) : If initial biological activity is identified, QSAR models can be built to understand the relationship between the molecular structure and its activity, guiding the optimization of future compounds. elsevier.com

De Novo Molecular Design : Generative AI models, such as Generative Adversarial Networks (GANs) or Reinforcement Learning, can design novel molecules from scratch. elsevier.comacs.org These models could be prompted to generate new analogs of the core scaffold with optimized properties, such as higher predicted efficacy or lower predicted toxicity.

Target Identification : By analyzing vast biological and chemical datasets, AI can help identify potential protein targets for the compound. mdpi.com Graph-based ML approaches are particularly promising for modeling complex biological networks to predict novel therapeutic targets. mdpi.com

The following table outlines several AI/ML models and their potential roles in the investigation of this compound.

| AI/ML Model Type | Application | Specific Goal for this compound |

| Random Forest / Gradient Boosting | Predictive Modeling, QSAR. acs.org | Predict solubility, toxicity, and potential off-target effects based on molecular descriptors. |

| Graph Neural Networks (GNNs) | Target Prediction, Affinity Prediction. mdpi.com | Predict potential protein binding affinities and identify novel biological targets by learning from the molecular graph structure. |

| Generative Adversarial Networks (GANs) | De Novo Design. elsevier.com | Generate novel, synthetically accessible derivatives with improved drug-like properties. |

| Deep Learning (DL) Neural Networks | Property Prediction. elsevier.com | Forecast a wide range of ADMET properties with high accuracy from the compound's structure. |

Potential Non-Clinical and Material Science Applications

Beyond potential therapeutic uses, the unique structural features of this compound suggest several unexplored applications in non-clinical research and material science.

Enzyme Inhibition Probes : Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.gov The title compound could be investigated as a potential inhibitor for various carbonic anhydrase isoforms, serving as a research tool or starting point for developing isoform-selective inhibitors for non-clinical assays. nih.gov

Energetic Materials : The high ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it a promising scaffold for energetic materials. rsc.orgresearchgate.net The introduction of nitro groups onto the aromatic ring could be explored to create novel, high-density energetic compounds. nih.gov

Polymer Chemistry : Azetidine derivatives can serve as monomers or crosslinkers in the polymer industry. researchgate.net The bifunctional nature of the molecule (a carboxylic acid and a reactive azetidine ring) could allow it to be incorporated into novel polymers or functional materials.

Metal-Organic Frameworks (MOFs) : The carboxylic acid and sulfonamide groups are capable of coordinating with metal ions. This suggests the potential use of the compound as an organic linker for the synthesis of novel MOFs with unique topologies and potential applications in gas storage or catalysis.

Q & A

Q. What are the common synthetic routes for preparing 5-(azetidine-1-sulfonyl)-2-chlorobenzoic acid and its intermediates?

The synthesis typically involves multi-step protocols:

Core scaffold formation : Start with 2-chlorobenzoic acid derivatives (e.g., 2-amino-5-chlorobenzoic acid) as precursors. Activate the carboxylic acid group via esterification or conversion to acid chloride for nucleophilic substitution .

Sulfonylation : Introduce the azetidine-1-sulfonyl group via reaction with azetidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Control stoichiometry to avoid over-sulfonylation .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 chloroform:methanol) .

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | SOCl₂, methanol, reflux | 85–90 | |

| Sulfonylation | Azetidine sulfonyl chloride, pyridine, 0°C → RT | 60–70 |

Q. How can researchers verify the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₀H₁₁ClN₂O₄S (calc. ~314.7) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved during formulation studies?

Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization:

- pH-Solubility Profile : Test solubility in buffers (pH 1–12). The compound is more soluble in alkaline conditions (deprotonation of carboxylic acid; pKa ~2.8) .

- Polymorph Screening : Use solvent evaporation (e.g., methanol, acetone) or slurry methods to isolate stable crystalline forms. Characterize via XRD and DSC .

- Surfactant Use : Add polysorbate 80 (0.1% w/v) to enhance aqueous solubility for in vitro assays .

Q. Data Contradiction Example :

| Study | Solubility in Water (mg/mL) | Conditions | Reference |

|---|---|---|---|

| A | 0.12 | pH 7.4, 25°C | |

| B | 0.45 | pH 9.0, 37°C |

Q. What strategies mitigate side reactions during azetidine sulfonylation of 2-chlorobenzoic acid derivatives?

Common issues include sulfonate ester formation or azetidine ring opening:

- Temperature Control : Keep reactions at 0–5°C during sulfonyl chloride addition to minimize hydrolysis .

- Base Selection : Use non-nucleophilic bases (e.g., DMAP) instead of pyridine to reduce esterification side products .

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester during sulfonylation, then hydrolyze post-reaction .

Q. Optimized Protocol :

Q. How is the biological activity of this compound assessed in enzyme inhibition studies?

- Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, metalloproteases) .

- Assay Design :

- Inhibition Kinetics : Use fluorescence-based assays (λₑₓ = 280 nm, λₑₘ = 460 nm) to measure IC₅₀ values.

- Competitive vs. Non-competitive : Perform Lineweaver-Burk plots with varying substrate concentrations .

- Data Interpretation : Compare results to structurally related compounds (e.g., 2-chlorobenzoic acid derivatives lacking the azetidine group) to isolate the sulfonamide’s contribution .

Q. What are the stability challenges for this compound under long-term storage?

- Degradation Pathways : Hydrolysis of the sulfonamide bond (pH < 3 or > 10) or photooxidation of the azetidine ring .

- Stabilization Methods :

- Store at –20°C in amber vials under argon.

- Use lyophilization for aqueous solutions (add 5% trehalose as cryoprotectant) .

- Forced Degradation Studies : Expose to UV light (254 nm, 48 hrs) and analyze degradation products via LC-MS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.